[1-(2,5-Dichlorophenyl)sulfonylpiperidin-3-yl]-(4-ethylpiperazin-1-yl)methanone
Overview
Description
[1-(2,5-Dichlorophenyl)sulfonylpiperidin-3-yl]-(4-ethylpiperazin-1-yl)methanone: is a complex organic compound that features a sulfonyl group attached to a piperidine ring, which is further connected to an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,5-Dichlorophenyl)sulfonylpiperidin-3-yl]-(4-ethylpiperazin-1-yl)methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions.
Formation of the Piperazine Moiety: The piperazine ring is synthesized separately and then attached to the piperidine ring through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the sulfonylpiperidine intermediate with the ethylpiperazine moiety under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (for halogenation) or nitric acid (for nitration).
Major Products:
Oxidation: N-oxides of the piperidine and piperazine rings.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Receptor Binding: It can be used in research involving receptor-ligand interactions, especially in the context of neurotransmitter receptors.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) are conducted to understand its behavior in biological systems.
Industry:
Polymer Synthesis: It is used in the production of specialty polymers with unique mechanical and thermal properties.
Chemical Sensors: The compound is incorporated into sensors for detecting specific analytes in environmental and industrial settings.
Mechanism of Action
The mechanism of action of [1-(2,5-Dichlorophenyl)sulfonylpiperidin-3-yl]-(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways.
Comparison with Similar Compounds
- [1-(2,4-Dichlorophenyl)sulfonylpiperidin-3-yl]-(4-ethylpiperazin-1-yl)methanone
- [1-(2,6-Dichlorophenyl)sulfonylpiperidin-3-yl]-(4-ethylpiperazin-1-yl)methanone
- [1-(3,5-Dichlorophenyl)sulfonylpiperidin-3-yl]-(4-ethylpiperazin-1-yl)methanone
Uniqueness:
- Positional Isomerism: The position of the chlorine atoms on the aromatic ring significantly influences the compound’s chemical and biological properties.
- Functional Group Variations: The presence of different functional groups (e.g., sulfonyl vs. sulfide) can alter the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
[1-(2,5-dichlorophenyl)sulfonylpiperidin-3-yl]-(4-ethylpiperazin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Cl2N3O3S/c1-2-21-8-10-22(11-9-21)18(24)14-4-3-7-23(13-14)27(25,26)17-12-15(19)5-6-16(17)20/h5-6,12,14H,2-4,7-11,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMFCNNFILWEAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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